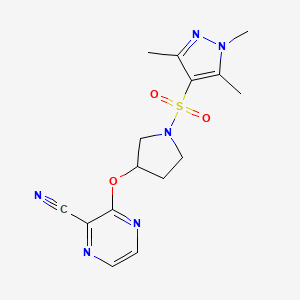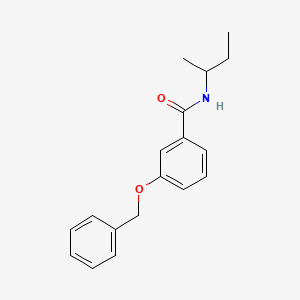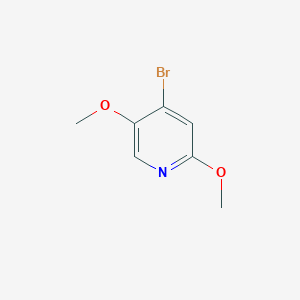![molecular formula C18H21N5O2S B2638605 2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 899969-54-1](/img/structure/B2638605.png)
2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine . It’s related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been reported . For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods . For example, the crystal structure of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was solved using the SIR92 program .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromo analogue led to the formation of a compound, which was then hydrogenated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile exhibits a strong nitrile stretching vibration band .Applications De Recherche Scientifique
Anti-Inflammatory Effects
LQFM182: , the piperazine derivative , has demonstrated anti-inflammatory properties. In a study, it was found to reduce acetic acid-induced abdominal writhing and paw licking time in the formalin test. Additionally, it decreased oedema formation induced by carrageenan and reduced cell migration, myeloperoxidase enzyme activity, and pro-inflammatory cytokine levels (IL-1β and TNF-α) in pleurisy . These findings suggest its potential as an anti-inflammatory agent.
Cyanation Reactions
The compound has been employed in Cu(OAc)2-mediated cyanation of arenes using benzimidazole as a directing group. This protocol allows for efficient C–H cyanation reactions, which are valuable in synthetic chemistry .
P2Y12 Receptor Blockade
In a different context, selective blockade of P2Y12 receptors by prasugrel (a related compound) inhibited myocardial infarction induced by thrombotic coronary artery occlusion in rats. While not directly about LQFM182 , this information highlights the relevance of related compounds in cardiovascular research .
Carbon-11 Labeling for PET Imaging
Researchers have synthesized a carbon-11-labeled IRAK4 amidopyrazole inhibitor using a similar scaffold. Although not specifically LQFM182 , this demonstrates the compound’s potential for radiolabeling and use in positron emission tomography (PET) imaging studies .
Mécanisme D'action
Target of Action
The primary targets of the compound 2-(4-methylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These proteins play a crucial role in cell division and the maintenance of genomic stability .
Mode of Action
The compound interacts with its targets, Aurora kinase A and Serine/threonine-protein kinase PLK1, leading to changes in their activity . .
Biochemical Pathways
The compound affects the pathways involving Aurora kinase A and Serine/threonine-protein kinase PLK1 . These pathways are critical for cell division and genomic stability
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
It is known that the compound has an impact on aurora kinase a and serine/threonine-protein kinase plk1, which are involved in cell division and genomic stability .
Safety and Hazards
Orientations Futures
The future directions for the development of similar compounds could include further evaluation of their anti-inflammatory and anti-nociceptive effects , as well as their potential as anti-tubercular agents . Further studies could also focus on improving the synthesis process and exploring other potential applications.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-7-9-22(10-8-21)18(25)17(24)19-16-14-11-26-12-15(14)20-23(16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCPKOFXNKZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)


![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)
![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)
![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)


![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)